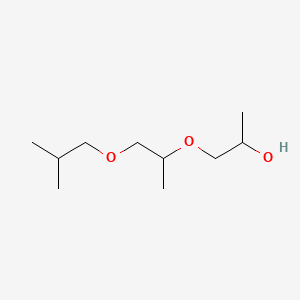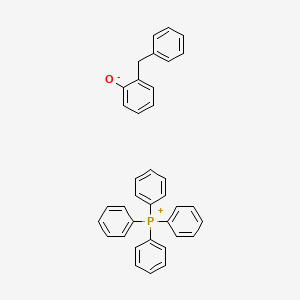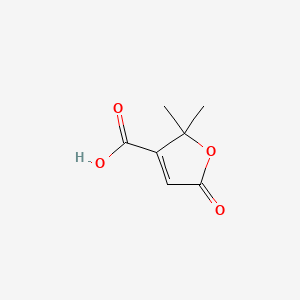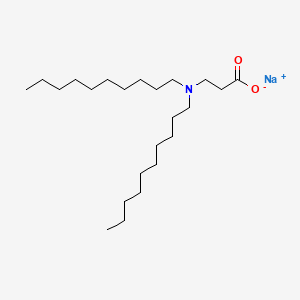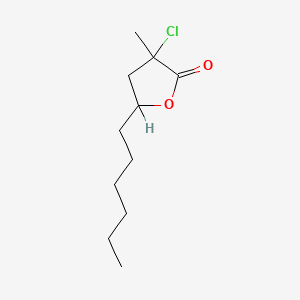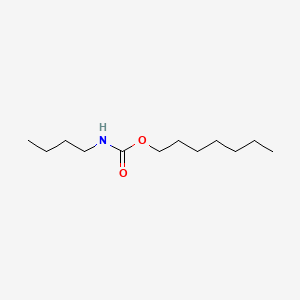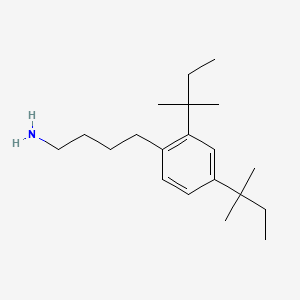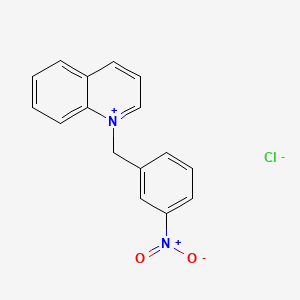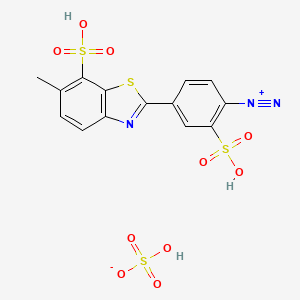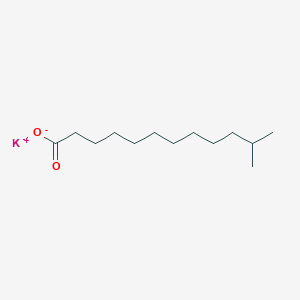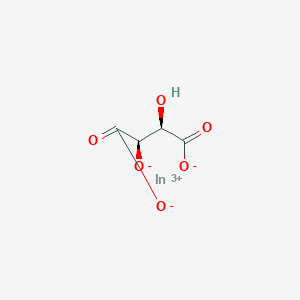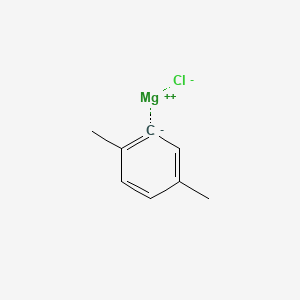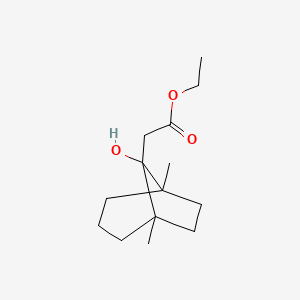
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-171-0, also known as ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate, is a chemical compound with the molecular formula C14H24O3 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate typically involves the esterification of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of a base such as pyridine at low temperatures.
Major Products Formed
Oxidation: Formation of 8-oxo-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid.
Reduction: Formation of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-methanol.
Substitution: Formation of 8-chloro-1,5-dimethylbicyclo[3.2.1]octane-8-yl acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate can be compared with similar compounds such as:
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)propanoate: Similar structure but with a propanoate ester group.
Methyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate: Similar structure but with a methyl ester group.
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)butanoate: Similar structure but with a butanoate ester group.
The uniqueness of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate lies in its specific ester group, which influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
83878-04-0 |
|---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
ethyl 2-(8-hydroxy-1,5-dimethyl-8-bicyclo[3.2.1]octanyl)acetate |
InChI |
InChI=1S/C14H24O3/c1-4-17-11(15)10-14(16)12(2)6-5-7-13(14,3)9-8-12/h16H,4-10H2,1-3H3 |
InChI-Schlüssel |
ADGFHVQVFSZWGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(C2(CCCC1(CC2)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


